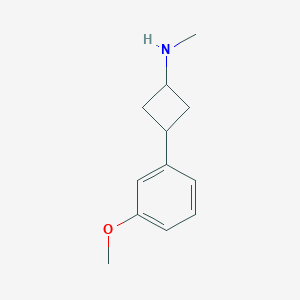
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a pyrrole ring substituted with two methyl groups and an aniline moiety substituted with a trifluoromethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline typically involves the reaction of 2,5-dimethylpyrrole with 2-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a copper or iron-catalyzed aerobic oxidative carboamination of sp3C–H bonds . This process utilizes simple and readily available starting materials and features inexpensive metal catalysts (copper or iron) and a green oxidant (O2).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for scaling up the synthesis process.
化学反应分析
Types of Reactions
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different aniline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Copper or iron catalysts and molecular oxygen (O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include substituted quinoxalines, reduced aniline derivatives, and various substituted anilines depending on the specific reaction conditions and reagents used.
科学研究应用
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the pyrrole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of target proteins and influence biological pathways.
相似化合物的比较
Similar Compounds
2-(trifluoromethyl)aniline: Lacks the pyrrole ring, resulting in different chemical properties.
4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline: Lacks the trifluoromethyl group, affecting its reactivity and applications.
4-(1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline: Lacks the methyl groups on the pyrrole ring, influencing its steric and electronic properties.
Uniqueness
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl group and the dimethyl-substituted pyrrole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
属性
分子式 |
C13H13F3N2 |
|---|---|
分子量 |
254.25 g/mol |
IUPAC 名称 |
4-(2,5-dimethylpyrrol-1-yl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H13F3N2/c1-8-3-4-9(2)18(8)10-5-6-12(17)11(7-10)13(14,15)16/h3-7H,17H2,1-2H3 |
InChI 键 |
JQCGDDYTRIDQIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)N)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


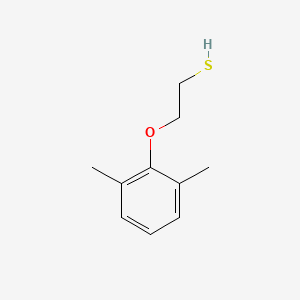
![1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene](/img/structure/B13223794.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13223795.png)
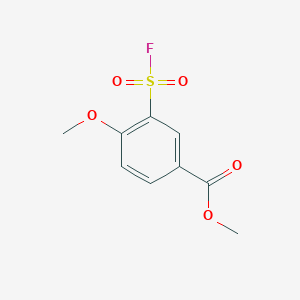
![5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13223819.png)
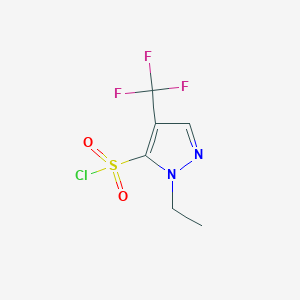
![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol](/img/structure/B13223833.png)
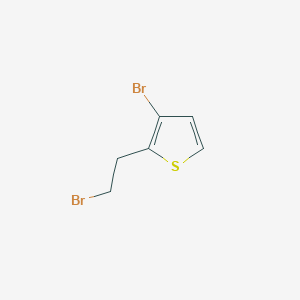
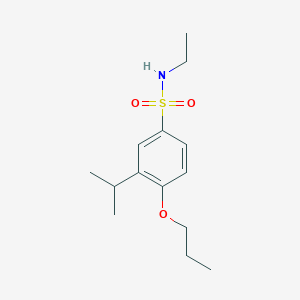


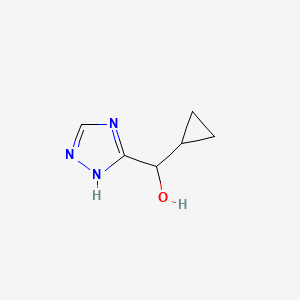
![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B13223876.png)
